2-amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that plays a significant role in the pharmaceutical industry due to its presence in various drugs and natural products
Preparation Methods
The synthesis of 2-amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide involves several steps. One common method includes the reaction of a piperidine derivative with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and may involve steps such as hydrogenation, cyclization, and amination . Industrial production methods often focus on optimizing yield and purity through the use of advanced techniques such as continuous flow reactors and high-throughput screening .
Chemical Reactions Analysis
2-amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide or alkoxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling .
Comparison with Similar Compounds
2-amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with potential anticancer effects.
Matrine: Known for its antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific structure and the potential for targeted drug design, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H25N3O |
---|---|
Molecular Weight |
227.35 g/mol |
IUPAC Name |
2-amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C12H25N3O/c1-9(2)15(12(16)10(3)13)11-6-5-7-14(4)8-11/h9-11H,5-8,13H2,1-4H3/t10?,11-/m0/s1 |
InChI Key |
ADKSXRAGEQOHEM-DTIOYNMSSA-N |
Isomeric SMILES |
CC(C)N([C@H]1CCCN(C1)C)C(=O)C(C)N |
Canonical SMILES |
CC(C)N(C1CCCN(C1)C)C(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.